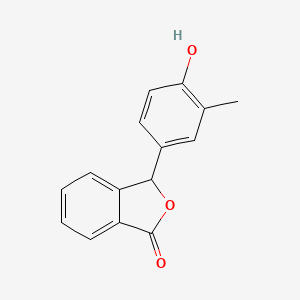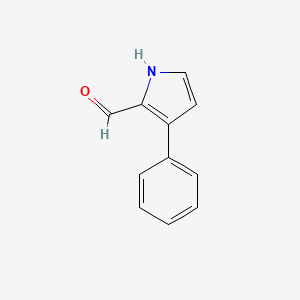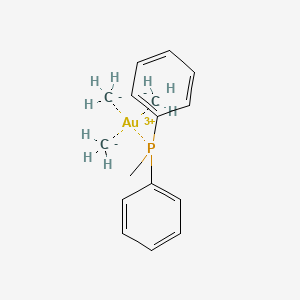![molecular formula C11H15N5S B12887217 N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine CAS No. 88317-52-6](/img/structure/B12887217.png)
N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine is a complex organic compound that features a triazole ring, a pyridine ring, and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Attachment of the Thioether Linkage: The thioether linkage is formed by reacting a suitable thiol with an alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications:
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine depends on its specific application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity. The triazole and pyridine rings can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Materials Science: The compound’s electronic properties can influence its behavior in materials, such as its conductivity or light absorption characteristics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-2-(pyridin-4-yl)ethanamine
- N,N-Dimethyl-2-(1H-1,2,4-triazol-3-yl)ethanamine
- 2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine
Uniqueness
N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine is unique due to the combination of its structural features:
- Triazole and Pyridine Rings : These provide a versatile platform for interactions with various biological targets.
- Thioether Linkage : This adds to the compound’s chemical stability and reactivity.
- Dimethylamino Group : Enhances its solubility and potential for forming hydrogen bonds.
This combination of features makes it a valuable compound for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
88317-52-6 |
|---|---|
Molekularformel |
C11H15N5S |
Molekulargewicht |
249.34 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C11H15N5S/c1-16(2)7-8-17-11-13-10(14-15-11)9-3-5-12-6-4-9/h3-6H,7-8H2,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
ANVAZLMHXDUVMV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCSC1=NNC(=N1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)

![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)


![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
![[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12887176.png)




![4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12887212.png)


